Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYGKBSEUWXPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374283 | |

| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185302-85-6 | |

| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. The information is intended for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Information

This compound is a fluorinated aromatic beta-keto ester. The presence of the difluorophenyl group makes it a valuable building block in medicinal chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluorine atoms can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties that are often fine-tuned in drug design.[1]

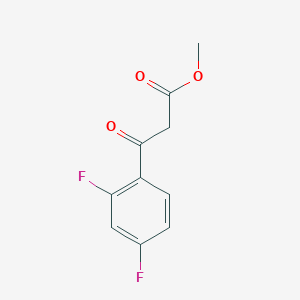

Chemical Structure

The molecular structure consists of a 2,4-difluorophenyl ring attached to a three-carbon propanoate chain, with a ketone at the C3 position and a methyl ester at the C1 position.

Caption: 2D Chemical Structure of the title compound.

Physicochemical and Spectroscopic Data

Table 1: Chemical Identifiers and Properties of Analogous Compounds

| Property | Value (Analogous Compound) | Reference Compound |

|---|---|---|

| IUPAC Name | Methyl 3-(4-fluorophenyl)-3-oxopropanoate | Methyl 3-(4-fluorophenyl)-3-oxopropanoate |

| CAS Number | 63131-29-3 | Methyl 3-(4-fluorophenyl)-3-oxopropanoate[2] |

| Molecular Formula | C10H9FO3 | Methyl 3-(4-fluorophenyl)-3-oxopropanoate[2] |

| Molecular Weight | 196.18 g/mol | Methyl 3-(2-fluorophenyl)-3-oxopropanoate[3] |

| Molecular Formula | C11H10F2O3 | Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate[4] |

| Molecular Weight | 214.17 g/mol | Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate[5] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

|---|---|

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methylene protons (-CH₂-, singlet, ~4.0 ppm), Methyl protons (-OCH₃, singlet, ~3.7 ppm). |

| ¹³C NMR | Carbonyl carbons (C=O, ~190 ppm and ~167 ppm), Aromatic carbons (~110-165 ppm, with C-F splitting), Methylene carbon (-CH₂-, ~45 ppm), Methyl carbon (-OCH₃, ~52 ppm). |

| IR (Infrared) | C=O stretching (ketone, ~1710-1730 cm⁻¹), C=O stretching (ester, ~1735-1750 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 214.05. |

Note: Predicted data is based on standard chemical shift values and analysis of similar structures. Actual experimental data may vary.[6][7][8][9]

Synthesis and Experimental Protocols

While a specific protocol for this compound was not found, a common method for synthesizing β-keto esters is through a Claisen condensation reaction. An alternative and often high-yielding method involves the acylation of a malonic ester derivative followed by decarboxylation. A plausible synthetic route is detailed below.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents: 2,6-difluorobenzoyl chloride and the potassium salt of methyl malonate. This approach is adapted from similar syntheses of related compounds.[10]

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis via acylation of a malonate ester, a robust method for generating β-keto esters.

Materials:

-

Methyl potassium malonate

-

2,4-Difluorobenzoyl chloride

-

Magnesium chloride (MgCl₂)

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyl potassium malonate (1.1 equivalents) and anhydrous acetonitrile. Stir the suspension.

-

Acylation: Add triethylamine (2.5 equivalents) and magnesium chloride (1.1 equivalents) to the suspension. Stir at room temperature for 1-2 hours. Cool the mixture to 0°C in an ice bath.

-

Reactant Addition: Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude intermediate (a substituted malonic ester).

-

Decarboxylation: To the crude intermediate, add a mixture of water and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux (around 100-110°C) for 4-6 hours until gas evolution (CO₂) ceases.

-

Final Purification: After cooling, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the final product, this compound, by silica gel column chromatography.

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate key drug properties. The trifluoromethyl group, for instance, is a crucial component in modern drug design, affecting lipophilicity, metabolic stability, and binding affinity.[1][11] Similarly, the 2,4-difluorophenyl motif is present in several important drugs.

Compounds like this compound serve as key intermediates or building blocks for more complex molecules. For example, structurally related compounds are used in the synthesis of the antifungal drug Voriconazole and the diabetes medication Sitagliptin.[12][13]

Caption: Role in the pharmaceutical development pipeline.

The versatility of the β-keto ester functionality allows for a wide range of subsequent chemical transformations, making this compound a valuable starting point for creating libraries of potential drug candidates.

Safety and Handling

Safety data for the specific title compound is unavailable. The following guidelines are based on safety data sheets for structurally related and functionally similar chemicals.[14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not ingest or inhale. Keep away from heat, sparks, and open flames.[15] Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[16]

-

Always consult the specific Safety Data Sheet (SDS) for the material before handling.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 185302-86-7|Methyl 3-(2-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 4. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate synthesis - chemicalbook [chemicalbook.com]

- 11. jelsciences.com [jelsciences.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. msp.images.akzonobel.com [msp.images.akzonobel.com]

Technical Guide: Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

CAS Number: 185302-85-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a key chemical intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its significant role in the development of antifungal agents.

Core Physicochemical Data

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its quantitative data are summarized below for ease of reference and comparison.

| Property | Value |

| CAS Number | 185302-85-6 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)CC(=O)C1=C(C=C(C=C1)F)F |

| Physical Description | Solid |

Significance in Drug Development

This compound is a pivotal intermediate in the synthesis of the triazole antifungal drug, Voriconazole.[1] Voriconazole is a broad-spectrum antifungal agent used to treat serious and invasive fungal infections. The synthesis of Voriconazole involves a multi-step process where this β-ketoester plays a crucial role in constructing the core structure of the final active pharmaceutical ingredient (API).[2][3]

While the primary recognized role of this compound is as a synthetic intermediate, its inherent reactivity as a β-ketoester makes it a versatile substrate for various chemical transformations. The presence of the difluorophenyl moiety is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

Currently, there is no direct evidence to suggest that this compound itself is involved in specific biological signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Voriconazole. The following is a representative experimental protocol derived from the broader synthesis of related β-ketoesters.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

2,4-Difluorobenzoyl chloride

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (anhydrous)

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

Step 1: Acylation of Meldrum's Acid

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the flask in an ice bath.

-

Add anhydrous pyridine (2.0 equivalents) dropwise to the stirred solution.

-

Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture over 30-60 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash successively with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acyl Meldrum's acid intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Methanolysis

-

Transfer the crude acyl Meldrum's acid intermediate to a round-bottom flask.

-

Add anhydrous methanol to the flask.

-

Heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, involving key chemical transformations.

Caption: Experimental workflow for the synthesis of the target molecule.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of antifungal agents and other therapeutic molecules. Its β-ketoester functionality serves as a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and process development.

Introduction

The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a β-ketoester, is a valuable intermediate in the synthesis of complex heterocyclic structures. This guide will focus on the most common and efficient methods for its preparation.

Synthetic Routes and Methodologies

The synthesis of this compound can be primarily achieved through two effective strategies: Claisen condensation and acylation of malonic acid derivatives.

Route 1: Claisen-type Condensation

This classical approach involves the condensation of a methyl ester of a 2,4-difluorophenyl-substituted acetic acid with a suitable methylating agent in the presence of a strong base. A more common variant involves the reaction of a 2,4-difluoroacetophenone with a carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a strong base like sodium hydride.

A general procedure for this type of reaction involves the slow addition of a 2,4-difluoro-substituted ketone to a suspension of sodium hydride in a suitable solvent like dry tetrahydrofuran (THF), followed by the addition of a carbonate. The reaction mixture is typically heated under reflux to drive the reaction to completion.[1]

Route 2: Acylation of Malonate Derivatives

A highly efficient method for the synthesis of β-ketoesters involves the acylation of a malonate derivative followed by decarboxylation. A common strategy is the acylation of a malonic acid half-ester or a similar C-H acidic compound. For instance, the synthesis of the analogous ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is achieved by reacting ethyl potassium malonate with 2,6-difluorobenzoyl chloride.[2] This suggests a parallel route for the target molecule.

Another effective, related method utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). In this two-step process, 2,4-difluorobenzoyl chloride is first reacted with Meldrum's acid in the presence of a base like pyridine. The resulting acyl Meldrum's acid intermediate is then subjected to methanolysis to yield the desired this compound.[3]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the analogous synthetic methods, providing a basis for comparison.

| Route | Key Reagents | Base | Solvent | Typical Reaction Time | Typical Yield |

| Claisen-type Condensation | 2,4-Difluoroacetophenone, Diethyl Carbonate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 6 hours | 20-88% (for analogous compounds)[1] |

| Acylation of Malonate | 2,4-Difluorobenzoyl Chloride, Ethyl Potassium Malonate | - | - | - | - |

| Meldrum's Acid Route | 2,4-Difluorobenzoyl Chloride, Meldrum's Acid | Pyridine | Dichloromethane (DCM) | 2-3 hours (acylation) | High (not specified)[3] |

| Acyl Meldrum's Acid Intermediate, Methanol | - | Methanol | 2-4 hours (methanolysis) | High (not specified)[3] |

Detailed Experimental Protocols

Protocol for Claisen-type Condensation (Adapted from General Procedures)

Materials:

-

2,4-Difluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Glacial acetic acid

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in dry THF is prepared under a nitrogen atmosphere.

-

Diethyl carbonate (1.5 equivalents) is added to the suspension.

-

A solution of 2,4-difluoroacetophenone (1.0 equivalent) in dry THF is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux and maintained for 6 hours.[1]

-

After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of glacial acetic acid, followed by 10% HCl.[1]

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.[1]

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel.

Protocol for the Meldrum's Acid Route (Adapted from General Procedures)

Materials:

-

2,4-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Methanol

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride

-

In a fume hood, charge a round-bottom flask with 2,4-difluorobenzoic acid and a magnetic stir bar.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents).

-

Heat the mixture to reflux (approximately 80 °C) for 2-3 hours until gas evolution ceases.[3]

-

Remove excess thionyl chloride by distillation to obtain crude 2,4-difluorobenzoyl chloride.

Step 2: Acylation of Meldrum's Acid

-

In a separate flask, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add anhydrous pyridine (2.0 equivalents) dropwise.

-

Slowly add the crude 2,4-difluorobenzoyl chloride (1.1 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with 1M HCl and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the acyl Meldrum's acid intermediate.[3]

Step 3: Methanolysis to Yield this compound

-

Transfer the crude intermediate to a round-bottom flask and add anhydrous methanol.

-

Heat the mixture to reflux and stir for 2-4 hours.[3]

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Synthetic pathway via Claisen-type condensation.

Caption: Synthesis of the target compound via the Meldrum's acid route.

References

The Pivotal Role of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate in Modern Medicinal Chemistry

A comprehensive guide for researchers and drug development professionals on the synthesis, applications, and significance of a key fluorinated building block.

In the landscape of contemporary drug discovery and development, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the myriad of fluorinated building blocks, Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has emerged as a critical intermediate, particularly in the synthesis of potent antifungal agents and other therapeutic molecules. This technical guide provides an in-depth analysis of its synthesis, core applications in medicinal chemistry, and detailed experimental protocols for its utilization.

Synthesis of a Versatile Intermediate

The primary and most industrially viable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of 2',4'-difluoroacetophenone with dimethyl carbonate. The strong base, typically sodium hydride or sodium methoxide, deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of dimethyl carbonate.

An alternative, though less common, synthetic strategy involves the acylation of Meldrum's acid with 2,4-difluorobenzoyl chloride, followed by methanolysis to yield the desired β-ketoester. While effective, this route can be more complex and may not be as cost-effective for large-scale production.

Experimental Protocol: Claisen Condensation Synthesis

Materials:

-

2',4'-Difluoroacetophenone

-

Dimethyl carbonate (DMC)

-

Sodium hydride (NaH) or Sodium Methoxide (NaOMe)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Hydrochloric acid (HCl), aqueous solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2',4'-difluoroacetophenone in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and a strong base (e.g., sodium hydride) is added portion-wise with stirring.

-

Dimethyl carbonate is then added dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl).

-

The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

| Parameter | Value/Condition |

| Reactants | 2',4'-Difluoroacetophenone, Dimethyl Carbonate |

| Base | Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) |

| Solvent | Anhydrous THF or Toluene |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 75-90% |

Core Application: A Gateway to Triazole Antifungal Agents

The 2,4-difluorophenyl moiety is a hallmark of several leading triazole antifungal drugs, including fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This compound serves as a key precursor for the construction of the core structure of these antifungal agents.

While specific proprietary synthetic routes may vary, the general pathway involves the reaction of the β-ketoester with a suitable nucleophile to introduce the triazole-containing side chain. The keto group can then be reduced to a hydroxyl group, which is a critical pharmacophoric feature for binding to the fungal enzyme.

Synthesis pathway to triazole antifungals.

Broader Utility in Heterocyclic Synthesis

Beyond its role in antifungal drug synthesis, the versatile reactivity of this compound makes it a valuable starting material for a range of other heterocyclic compounds with potential therapeutic applications.

Biginelli Reaction for Pyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction that allows for the synthesis of dihydropyrimidinones. These scaffolds are present in numerous biologically active molecules, including calcium channel blockers. In this reaction, this compound can react with an aldehyde and urea (or thiourea) under acidic conditions to yield highly functionalized dihydropyrimidinones.

Biginelli reaction workflow.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is another multicomponent reaction where this compound can be employed. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt to form dihydropyridines. These compounds are well-known for their cardiovascular activities.

| Reaction | Reactants | Product Class |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Salt | Dihydropyridines |

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its efficient synthesis via the Claisen condensation and its versatile reactivity make it an indispensable intermediate for the preparation of a wide array of therapeutic agents, most notably the clinically significant triazole antifungals. The strategic use of this fluorinated precursor allows for the introduction of the beneficial 2,4-difluorophenyl motif, which can enhance the pharmacological properties of the final drug molecules. As the demand for novel and more effective therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate: A Core Pharmaceutical Intermediate for Triazole Antifungals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a key pharmaceutical intermediate, playing a critical role in the synthesis of a class of potent antifungal agents known as triazoles. Its chemical structure, featuring a difluorophenyl moiety and a reactive β-ketoester group, makes it a versatile building block for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). The presence of the difluorophenyl group is a common feature in several successful antifungal drugs, contributing to their enhanced efficacy and metabolic stability. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and its primary application in the synthesis of triazole antifungals.

Chemical and Physical Properties

| Property | Value (Estimated) |

| IUPAC Name | This compound |

| CAS Number | 221122-80-3 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. |

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the methoxy group (singlet, ~3.7 ppm), the methylene group (singlet, ~4.0 ppm), and the aromatic protons of the difluorophenyl ring (multiplets, ~7.0-7.9 ppm).

-

¹³C NMR: Resonances for the ester carbonyl, ketone carbonyl, methoxy carbon, methylene carbon, and the carbons of the difluorophenyl ring (with characteristic C-F couplings).

-

IR (Infrared Spectroscopy): Strong absorption bands for the C=O stretching of the ketone and ester groups (~1720-1750 cm⁻¹ and ~1680-1700 cm⁻¹, respectively), and C-F stretching vibrations.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of β-ketoesters such as this compound is the Claisen condensation.[1][2][3][4] This reaction involves the base-catalyzed condensation of an ester with a ketone. In this case, 2',4'-difluoroacetophenone serves as the ketone precursor and dimethyl carbonate acts as the ester and acylating agent.

Experimental Protocol: Claisen Condensation

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2',4'-Difluoroacetophenone

-

Dimethyl carbonate

-

Sodium methoxide (NaOMe) or sodium hydride (NaH)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Hydrochloric acid (HCl), aqueous solution for workup

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a stirred suspension of sodium methoxide (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 2',4'-difluoroacetophenone (1.0 equivalent) at room temperature.

-

Add dimethyl carbonate (2.0-3.0 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully quench by adding it to a cold, dilute aqueous solution of hydrochloric acid to neutralize the excess base.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Pharmaceutical Synthesis: A Precursor to Triazole Antifungals

This compound is a crucial intermediate in the synthesis of triazole antifungal drugs, such as Fluconazole and Voriconazole.[5][6][7][8][9][10][11][12][13][14][15] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17][18][19][20][21][22]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for antifungal therapy. Triazole antifungals, synthesized from intermediates like this compound, specifically inhibit the CYP51 enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.[23][24][25]

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. US5872258A - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof - Google Patents [patents.google.com]

- 8. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Process For Synthesis Of Voriconazole [quickcompany.in]

- 11. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]

- 12. CN105503834B - Synthetic method of voriconazole intermediate - Google Patents [patents.google.com]

- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde | MDPI [mdpi.com]

- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of ergosterol | PPTX [slideshare.net]

- 17. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 18. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oteseconazole - Wikipedia [en.wikipedia.org]

- 20. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 21. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 22. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Keto-enol Tautomerism of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds, such as Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, the enol form is significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers in solution.[3] The position of this equilibrium is a critical parameter, influencing the reactivity, bioavailability, and other physicochemical properties of the molecule, which is of paramount importance in drug design and development.

The equilibrium between the keto and enol tautomers of this compound is influenced by several factors, including:

-

Solvent Polarity: The polarity of the solvent can significantly impact the keto-enol equilibrium.[4]

-

Temperature: Changes in temperature can shift the equilibrium position.

-

Substituent Effects: The electron-withdrawing nature of the 2,4-difluorophenyl group is expected to influence the acidity of the α-proton and the stability of the enol form.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be represented as follows:

Figure 1: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is not available, the following table presents representative data for a similar aryl β-ketoester, ethyl benzoylacetate, in various solvents to illustrate the expected trends.

| Solvent | Dielectric Constant (ε) | % Enol (Ethyl Benzoylacetate) | Keq ([Enol]/[Keto]) |

| Hexane | 1.88 | 86.5 | 6.41 |

| Carbon Tetrachloride | 2.24 | 73.0 | 2.70 |

| Chloroform | 4.81 | 46.5 | 0.87 |

| Acetone | 20.7 | 26.9 | 0.37 |

| Methanol | 32.7 | 10.6 | 0.12 |

| Dimethyl Sulfoxide | 46.7 | 18.2 | 0.22 |

Table 1: Keto-Enol Equilibrium Data for Ethyl Benzoylacetate in Various Solvents at 25°C. (Data is illustrative for a related compound).

Experimental Protocol: NMR Spectroscopic Determination of Keto-Enol Equilibrium

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomeric equilibria.[5] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.

Materials and Methods

-

Compound: this compound

-

Solvents: Deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆).

-

Internal Standard: Tetramethylsilane (TMS) or a suitable internal standard.

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation

-

Accurately weigh a sample of this compound (approximately 10-20 mg).

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Allow the solution to equilibrate for a sufficient period (e.g., at least 30 minutes) at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.

NMR Data Acquisition

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Carefully integrate the signals corresponding to the keto and enol tautomers.

Data Analysis

-

Identify Characteristic Peaks:

-

Keto Tautomer: Expect a singlet for the methylene protons (α-protons) typically in the range of 3.5-4.5 ppm.

-

Enol Tautomer: Expect a singlet for the vinylic proton (=CH-) typically in the range of 5.0-6.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (often >10 ppm).

-

-

Calculate the Equilibrium Constant (Keq): The equilibrium constant is determined from the ratio of the integrated areas of the signals corresponding to the enol and keto forms. Keq = [Enol] / [Keto] = (Integral of Enol signal) / (Integral of Keto signal / 2) Note: The integral of the keto methylene signal is divided by two as it represents two protons, while the enol vinylic proton signal represents one proton.

Figure 2: Experimental workflow for NMR analysis of keto-enol tautomerism.

Computational Chemistry Approach

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the keto-enol tautomerism of this compound.[6][7] These calculations can predict the relative stabilities of the tautomers and the influence of solvent effects.

Figure 3: Workflow for computational analysis of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of this compound represents a critical aspect of its chemical behavior. While direct experimental data is currently unavailable, this guide provides a comprehensive framework for its investigation. The principles outlined, along with the detailed experimental and computational protocols, will enable researchers to quantify the tautomeric equilibrium and understand its dependence on environmental factors. Such a quantitative understanding is essential for the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. comporgchem.com [comporgchem.com]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and applications, presenting quantitative data in accessible formats and outlining key experimental protocols.

Core Chemical Properties and Data

This compound, with the CAS number 185302-85-6, is a β-keto ester featuring a difluorinated phenyl ring.[1] The presence of fluorine atoms can significantly influence the physicochemical properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, making this compound a valuable precursor in the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 185302-85-6[1] |

| Molecular Formula | C₁₀H₈F₂O₃[1] |

| Molecular Weight | 214.17 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | Methyl 2,4-difluorobenzoylacetate |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm)- Singlet for the α-methylene protons (~4.0 ppm)- Multiplets for the aromatic protons in the 2,4-difluorophenyl group (~6.9-8.0 ppm) |

| ¹³C NMR | - Signal for the methyl ester carbon (~52 ppm)- Signal for the α-methylene carbon (~45 ppm)- Signals for the aromatic carbons (105-165 ppm with C-F coupling)- Signal for the ester carbonyl carbon (~167 ppm)- Signal for the ketone carbonyl carbon (~190 ppm) |

| IR Spectroscopy | - Strong absorption band for the ester carbonyl (C=O) stretching (~1740 cm⁻¹)- Strong absorption band for the ketone carbonyl (C=O) stretching (~1690 cm⁻¹)- C-F stretching bands in the aromatic region (~1100-1300 cm⁻¹) |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 214- Fragments corresponding to the loss of •OCH₃ (m/z 183) and •COOCH₃ (m/z 155)- Fragment corresponding to the 2,4-difluorobenzoyl cation (m/z 141) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this case, 2,4-difluoroacetophenone would be the ketone component and a methyl carbonate source, such as dimethyl carbonate, would serve as the ester.

General Experimental Protocol: Claisen Condensation for the Synthesis of this compound

This protocol is a generalized procedure based on standard Claisen condensation reactions for the formation of β-keto esters.

Materials and Equipment:

-

2,4-Difluoroacetophenone

-

Dimethyl carbonate

-

Strong base (e.g., sodium hydride (NaH) or sodium methoxide (NaOMe))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Aqueous acid (e.g., 1M HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Purification system (e.g., column chromatography or vacuum distillation)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with a dispersion of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reactants: A solution of 2,4-difluoroacetophenone (1.0 equivalent) and dimethyl carbonate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of a cold aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

β-Keto esters are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, which form the core of many pharmaceuticals. The 1,3-dicarbonyl moiety in this compound allows for a variety of reactions, including:

-

Hantzsch Pyridine Synthesis: Reaction with an aldehyde and ammonia or an ammonium salt to form dihydropyridine derivatives. Dihydropyridines are a well-known class of calcium channel blockers used in the treatment of hypertension.

-

Biginelli Reaction: A one-pot cyclocondensation with an aldehyde and urea or thiourea to produce dihydropyrimidinones or thiones. These scaffolds are found in a variety of biologically active molecules.

-

Paal-Knorr Pyrrole Synthesis: Reaction with a primary amine or ammonia to form substituted pyrroles.

-

Synthesis of Pyrazoles and Isoxazoles: Condensation with hydrazine or hydroxylamine derivatives.

The presence of the 2,4-difluorophenyl group is of particular interest in drug design. Fluorine substitution can block metabolic pathways, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its synthesis via the Claisen condensation provides a reliable route to this important intermediate. The presence of the difluorinated phenyl ring offers opportunities for the development of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research into the applications of this compound is likely to yield new and innovative therapeutic agents.

References

The Strategic Role of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate in Triazole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has emerged as a pivotal starting material in the synthesis of a wide array of triazole compounds, most notably in the development of potent antifungal agents. Its unique structural features, including a reactive β-ketoester moiety and an electron-withdrawing difluorophenyl group, make it a versatile precursor for the construction of the 1,2,4-triazole ring system, a critical pharmacophore in numerous clinically significant drugs such as fluconazole. This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and key considerations for utilizing this compound in the synthesis of triazole derivatives.

Synthetic Pathways from this compound to Triazoles

The conversion of this compound to triazole-containing molecules primarily involves the construction of the 1,2,4-triazole ring through cyclocondensation reactions. These pathways typically proceed through the formation of key intermediates, such as hydrazones or by direct reaction with hydrazine derivatives.

One of the most direct and widely employed strategies involves the reaction of the β-ketoester with a hydrazine derivative. The initial step is the condensation of the hydrazine with the ketone carbonyl of the this compound to form a hydrazone intermediate. This is then followed by an intramolecular cyclization and dehydration to yield the triazole ring. The choice of hydrazine derivative is crucial as it determines the substituent on the triazole ring.

A prominent application of this starting material is in the synthesis of the antifungal drug fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. While many patented syntheses of fluconazole begin with 1,3-difluorobenzene, the core structure can be retrosynthetically traced back to this compound.[1][2][3][4] The key intermediate, α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone, is structurally analogous to the starting material of this guide, suggesting that similar synthetic strategies can be employed.

The general synthetic approach can be visualized as a two-step process: first, the formation of an intermediate by reacting the β-ketoester with a suitable nitrogen-containing reagent, followed by the cyclization to the triazole ring.

Key Experimental Protocols

While specific, detailed protocols for the direct conversion of this compound to a wide range of triazoles are not abundantly available in publicly accessible literature, established methods for the synthesis of 1,2,4-triazoles from β-ketoesters can be adapted. The following are generalized protocols based on well-known named reactions in heterocyclic chemistry.

Protocol 1: Synthesis of a 1,2,4-Triazole via Hydrazone Intermediate (Einhorn-Brunner Reaction Analogy)

The Einhorn-Brunner reaction traditionally involves the condensation of a diacylamine with a hydrazine. A conceptually similar approach can be applied to β-ketoesters.

Step 1: Formation of the Hydrazone

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 equivalents) to the solution.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified, often by recrystallization.

Step 2: Cyclization to the 1,2,4-Triazole

-

The purified hydrazone is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A dehydrating agent or a catalyst for cyclization, such as a strong acid or a Lewis acid, may be added. In some cases, thermal cyclization is sufficient.

-

The reaction mixture is heated to a high temperature (typically >100 °C).

-

After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water to precipitate the triazole product.

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of a 1,2,4-Triazole (Pellizzari Reaction Analogy)

The Pellizzari reaction involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole.[3] While the substrates are different, the underlying principle of cyclocondensation can be applied in a one-pot fashion.

-

In a reaction vessel, combine this compound (1 equivalent), a suitable acylhydrazide (1 equivalent), and a high-boiling point solvent.

-

The mixture is heated to a high temperature (often >150 °C) for an extended period.

-

The reaction progress is monitored by TLC.

-

Work-up and purification are similar to the cyclization step described in Protocol 1. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for Pellizzari-type reactions.[3]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of key intermediates and triazole derivatives related to the starting material of interest, primarily drawn from the fluconazole synthesis literature. It is important to note that yields can vary significantly based on the specific reaction conditions and substrates used.

| Starting Material/Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Difluorobenzene | Chloroacetyl chloride, AlCl₃ | α-Chloro-2,4-difluoroacetophenone | - | [4] |

| α-Chloro-2,4-difluoroacetophenone | 1,2,4-Triazole, Toluene, reflux | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | - | [4] |

| 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole | Formic acid, reflux | 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol | ~87% | [5] |

| 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | Various acid chlorides | Fluconazole ester derivatives | Variable | [1] |

Logical Workflow for Triazole Synthesis

The synthesis of a target triazole from this compound follows a logical progression of steps, each requiring careful consideration of reagents and reaction conditions.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of triazole derivatives. Its application in the preparation of antifungal agents underscores its significance in medicinal chemistry and drug development. By leveraging established cyclocondensation methodologies, researchers can efficiently construct the 1,2,4-triazole core and further elaborate the resulting molecules to generate novel compounds with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for the rational design and execution of synthetic strategies utilizing this key building block. Further exploration and optimization of reaction conditions for specific target molecules are encouraged to fully exploit the synthetic potential of this important precursor.

References

- 1. US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 3. US5508423A - Methods for the manufacture of fluconazole - Google Patents [patents.google.com]

- 4. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Physical and chemical properties of "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug discovery. Its structural features, including a reactive β-keto ester moiety and a difluorinated phenyl ring, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its chemical reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 185302-85-6 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

| Solubility | Not specified in available literature |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a complete set of spectra is not publicly available, typical spectral features for β-keto esters can be predicted.

3.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be expected to show signals corresponding to the methyl ester protons, the methylene protons alpha to the carbonyl and ester groups, and the aromatic protons of the difluorophenyl ring. The methylene protons may appear as a singlet, and their chemical shift would be influenced by the adjacent carbonyl groups. The aromatic protons would likely exhibit complex splitting patterns due to fluorine-proton coupling.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, the methylene carbon, the methyl carbon of the ester, and the carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituents.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching vibrations for both the ketone and the ester functional groups, typically in the range of 1650-1750 cm⁻¹. C-F stretching vibrations in the aromatic ring would also be present, usually in the 1100-1300 cm⁻¹ region.

3.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and other characteristic fragments.

Experimental Protocols

4.1. Synthesis via Claisen Condensation

A plausible and widely used method for the synthesis of β-keto esters like this compound is the Claisen condensation.[1][2][3] This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

4.1.1. Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Claisen condensation.

4.1.2. Detailed Methodology

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

-

Base Addition: Carefully add sodium metal to the methanol to generate sodium methoxide in situ. Alternatively, commercially available sodium methoxide can be used.

-

Reactant Addition: To the stirred solution of sodium methoxide, add a mixture of methyl 2,4-difluorobenzoate and methyl acetate dropwise at a controlled temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute acetic acid or hydrochloric acid).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

4.2. Purification and Analysis

4.2.1. Purification Workflow

Caption: General workflow for the purification of this compound.

4.2.2. Analytical Techniques

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and to identify the fractions containing the desired product during column chromatography.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separation and identification of the compound and any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups (ketone and ester).

Chemical Reactivity and Potential Applications

β-Keto esters are versatile intermediates in organic synthesis.[4] The presence of the acidic α-protons allows for a variety of reactions.

5.1. General Reactivity

-

Alkylation: The α-protons of the methylene group are acidic and can be removed by a base to form an enolate, which can then be alkylated.

-

Acylation: The enolate can also be acylated to introduce another acyl group.

-

Decarboxylation: β-Keto esters can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated upon heating to yield a ketone.

-

Reduction: The ketone functionality can be selectively reduced to an alcohol.

-

Heterocycle Synthesis: β-Keto esters are common starting materials for the synthesis of various heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are important scaffolds in medicinal chemistry.

5.2. Logical Relationship of Reactivity

Caption: Reactivity pathways of this compound.

Biological Activity

While specific biological activity data for this compound is not extensively reported in public literature, the incorporation of a difluorophenyl moiety is a common strategy in the design of bioactive molecules. Fluorine substitution can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, β-keto esters are known precursors to a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[5][6] Therefore, this compound serves as a key building block for the synthesis of novel therapeutic agents.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for similar compounds for more detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive β-keto ester functionality and a difluorinated aromatic ring offers numerous possibilities for the creation of novel and potentially potent therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization.

References

- 1. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-2-Chloroisodurene(1585-16-6) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. 3-Methacryloxypropyltrimethoxysilane(2530-85-0) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

This technical guide provides a comprehensive overview of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a fluorinated aromatic beta-keto ester of interest in chemical synthesis and drug discovery.

1.1. IUPAC Name and Synonyms

The compound is identified by the CAS Number 185302-85-6 . While a definitive IUPAC name from a primary authoritative source remains to be formally established, the most commonly accepted nomenclature is This compound .

A frequently used synonym for this compound is Methyl 2,4-difluorobenzoylacetate .

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 185302-85-6 | |

| Molecular Formula | C₁₀H₈F₂O₃ | |

| Molecular Weight | 214.17 g/mol | |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented. However, its synthesis can be logically inferred from standard organic chemistry reactions for the formation of β-keto esters. A plausible synthetic route involves the Claisen condensation of a methyl ester with an appropriate ketone.

3.1. General Synthetic Approach: Claisen Condensation

A common method for the synthesis of β-keto esters is the Claisen condensation. In a potential synthesis of this compound, this would involve the reaction of methyl acetate with 2',4'-difluoroacetophenone in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Logical Synthesis Workflow:

Biological Activity and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound. However, the presence of the 2,4-difluorophenyl moiety is significant, as this functional group is found in a variety of biologically active molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Compounds containing the 2,4-difluorophenyl group have been investigated for a range of therapeutic applications, including as antifungal agents and in the treatment of various other conditions. The β-keto ester functionality in the target molecule also makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many drug discovery programs.

Given its structural features, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to synthesize derivatives for screening in various disease models.

Potential Research Directions:

Conclusion

This compound is a chemical intermediate with significant potential for applications in drug discovery and development. While comprehensive data on its physicochemical properties, a specific detailed synthesis protocol, and biological activities are currently limited in the public domain, its structural motifs suggest it is a promising starting material for the creation of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

Methodological & Application

Synthesis Protocol for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a key β-keto ester intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the reactive β-keto ester moiety and the difluorophenyl group, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of this compound via the acylation of Meldrum's acid followed by methanolysis.

Chemical Reaction Scheme

The synthesis proceeds in two main steps:

-

Acylation of Meldrum's Acid: 2,4-Difluorobenzoic acid is first converted to its more reactive acid chloride derivative, 2,4-difluorobenzoyl chloride. This acid chloride then reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base to form the intermediate, 5-(2,4-difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Methanolysis: The acyl Meldrum's acid intermediate is then treated with methanol, which leads to the formation of the desired product, this compound, along with acetone and carbon dioxide as byproducts.

Experimental Workflow Diagram

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 5-(2,4-Difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

-

2,4-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of 2,4-Difluorobenzoyl Chloride: In a well-ventilated fume hood, charge a round-bottom flask with 2,4-difluorobenzoic acid. Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask. Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours. Monitor the reaction by the cessation of gas (HCl and SO₂) evolution. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,4-difluorobenzoyl chloride, which can be used in the next step without further purification.

-

Acylation Reaction: In a three-necked round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath and add anhydrous pyridine (2.0 equivalents) dropwise with stirring under a nitrogen atmosphere.

-

Prepare a solution of the crude 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled Meldrum's acid solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash successively with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(2,4-difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Crude 5-(2,4-difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Anhydrous methanol

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Methanolysis: Transfer the crude acyl-Meldrum's acid intermediate from Step 1 into a round-bottom flask. Add anhydrous methanol and heat the mixture to reflux with stirring for 2-4 hours.

-

Purification: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield this compound as a liquid.

Data Presentation

| Parameter | 2,4-Difluorobenzoic Acid | Meldrum's Acid | 2,4-Difluorobenzoyl Chloride | Pyridine | Anhydrous Methanol | This compound |

| Molecular Weight ( g/mol ) | 158.11 | 144.12 | 176.55 | 79.10 | 32.04 | 214.16 |

| Equivalents | 1.0 | 1.0 | 1.0 | 2.0 | Excess | - |

| Typical Yield (%) | - | - | - | - | - | 75-85 (overall) |

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~3.75 (s, 3H, -OCH₃), ~4.0 (s, 2H, -CH₂-), 7.0-7.2 (m, 2H, Ar-H), 7.9-8.1 (m, 1H, Ar-H) |